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Compound of Interest

Compound Name: 2'-Bromopropiophenone

Cat. No.: B130235 Get Quote

For researchers and professionals in drug development and organic synthesis, the selection of

an appropriate starting material is paramount to the success of a synthetic route. Among the

versatile building blocks available, α-bromoketones are a prominent class of electrophilic

intermediates. This guide provides an objective comparison of two widely used α-

bromoketones: 2-Bromopropiophenone and 2-Bromoacetophenone. We will delve into their

structural differences, comparative reactivity, and specific applications, supported by

experimental data and protocols.

A Note on Nomenclature: The compound "2-Bromopropiophenone" in this guide refers to α-

Bromopropiophenone (2-bromo-1-phenylpropan-1-one), where the bromine atom is on the

carbon adjacent to the carbonyl group. This is in contrast to its isomer, 2'-
Bromopropiophenone, where the bromine is on the phenyl ring. The comparison with 2-

Bromoacetophenone, an α-bromoketone, is most relevant for synthetic applications involving

alkylation reactions.

Structural and Physicochemical Properties
The primary structural difference between 2-Bromopropiophenone and 2-Bromoacetophenone

is the presence of an additional methyl group on the α-carbon of 2-Bromopropiophenone. This

substitution has a direct impact on their physical properties and chemical reactivity. 2-

Bromoacetophenone, also known as phenacyl bromide, is a solid at room temperature, while 2-

Bromopropiophenone is typically a liquid.[1][2]
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Table 1: Physicochemical Properties of 2-Bromopropiophenone and 2-Bromoacetophenone

Property 2-Bromopropiophenone
2-Bromoacetophenone
(Phenacyl bromide)

CAS Number 2114-00-3[3] 70-11-1[4]

Molecular Formula C₉H₉BrO[3] C₈H₇BrO[4]

Molecular Weight 213.07 g/mol [3] 199.04 g/mol [4]

Appearance
Colorless to pale yellow

liquid[2]

White to off-white crystalline

solid[1]

Melting Point Not applicable (liquid at RT) 48-51 °C[4]

Boiling Point 245-250 °C (lit.) 135 °C / 18 mmHg (lit.)[4]

Density ~1.4 g/mL at 25 °C (lit.) ~1.65 g/mL[5]

IUPAC Name
2-bromo-1-phenylpropan-1-

one[3]
2-bromo-1-phenylethan-1-one

Comparative Reactivity and Mechanistic
Considerations
Both compounds are potent electrophiles and alkylating agents due to the presence of the

bromine atom on the carbon alpha to the electron-withdrawing carbonyl group. The bromine

atom serves as an excellent leaving group in nucleophilic substitution reactions.[1][6]

The key difference in their reactivity arises from the substitution at the α-carbon:

2-Bromoacetophenone: Possesses a methylene group (-CH₂Br) at the α-position. This

makes it a primary halide, which is highly susceptible to Sₙ2 reactions with a wide range of

nucleophiles. Steric hindrance is minimal, allowing for rapid reaction rates.

2-Bromopropiophenone: Features a methine group (-CH(Br)CH₃) at the α-position,

classifying it as a secondary halide. The presence of the additional methyl group introduces

significant steric hindrance compared to 2-Bromoacetophenone. This can lead to slower Sₙ2
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reaction rates. Furthermore, with strong, bulky bases, elimination reactions (E2 pathway) can

become a competing side reaction.

This difference in reactivity is a critical factor in choosing the right reagent for a specific

transformation. For straightforward Sₙ2 reactions where high reactivity is desired, 2-

Bromoacetophenone is often the preferred choice. However, the stereocenter created upon

substitution in 2-Bromopropiophenone can be exploited in stereoselective syntheses.
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Figure 1: Logical diagram comparing the structural and reactivity differences between 2-

Bromoacetophenone and 2-Bromopropiophenone.

Applications in Synthesis
While both molecules are versatile, their distinct structures lend them to different primary

applications in pharmaceutical and chemical synthesis.

2-Bromoacetophenone: A Workhorse in Heterocycle
Synthesis
Its high reactivity and lower steric hindrance make 2-Bromoacetophenone a preferred reagent

for the synthesis of a wide array of heterocyclic compounds.[6][7]

Thiazoles: A cornerstone application is the Hantzsch thiazole synthesis, where it reacts with

thioamides or thiourea.[8]

Indolizines: It is used in three-component reactions with pyridine and an alkyne to form

indolizine cores.[7]

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of drugs like the

immunomodulatory agent Ubenimex.[6]

Derivatizing Agent: It is used to prepare crystalline phenacyl esters from organic acids for

easier identification and analysis.[4]

2-Bromopropiophenone: A Key Precursor for Bioactive
Amines
The structure of 2-Bromopropiophenone makes it an ideal precursor for compounds containing

a 2-amino-1-phenylpropan-1-one backbone.

Synthetic Cathinones: It is a well-known starting material for the synthesis of substituted

cathinone derivatives, which are a class of psychoactive compounds. The synthesis typically

involves a reaction with an appropriate amine to substitute the bromine atom.
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Chiral Amines: The reaction of 2-Bromopropiophenone with amines creates a chiral center,

making it a useful precursor for the synthesis of enantiomerically pure pharmaceuticals.

Other Heterocycles: It is also used in the synthesis of other heterocyclic systems, such as 2-

phenylmorpholinols.

Experimental Protocols
Below are representative experimental protocols for the synthesis of these α-bromoketones

and a key application.

Protocol 1: Synthesis of 2-Bromopropiophenone
This protocol describes the α-bromination of propiophenone.[9]

Materials:

Propiophenone (72 g, 0.5 mol)

Bromine (82 g, 0.51 mol)

Dichloromethane (600 mL)

Procedure:

Dissolve propiophenone in 500 mL of dichloromethane in a reaction flask.

Prepare a solution of bromine in 100 mL of dichloromethane.

Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.

After the addition is complete, continue stirring for 30 minutes.

Evaporate the solvent under reduced pressure.

The product, 2-Bromopropiophenone, is obtained in quantitative yield and can often be

used in the next step without further purification.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://prepchem.com/2-bromopropiophenone/
https://prepchem.com/2-bromopropiophenone/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Synthesis of 2-Bromoacetophenone
This protocol details a mechanochemical α-bromination of acetophenone, highlighting a

greener synthetic approach.[10]

Materials:

Acetophenone (1.2 mL, 10.0 mmol)

N-bromosuccinimide (NBS) (2.0 g, 11.25 mmol)

p-toluenesulfonic acid (1.9 g, 11.0 mmol)

Ethyl acetate, 1 M Sodium thiosulfate solution, 1 M Sodium bicarbonate solution, Sodium

sulfate

Procedure:

Add acetophenone, NBS, and p-toluenesulfonic acid to a mortar.

Grind the mixture with a pestle for 30 minutes.

Dilute the resulting mixture with 25 mL of ethyl acetate.

Wash the organic solution sequentially with 20 mL of 1 M sodium thiosulfate solution, 20

mL of 1 M sodium bicarbonate solution, and 20 mL of deionized water.

Dry the organic phase with anhydrous sodium sulfate.

Remove the solvent using a rotary evaporator to yield pure 2-bromoacetophenone

(reported yield: 96%).[10]

Protocol 3: Hantzsch Thiazole Synthesis using a 2-
Bromoacetophenone Derivative
This protocol outlines a general procedure for synthesizing 2-aminothiazole derivatives.[8]

Materials:
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2-Bromoacetophenone derivative (1.0 eq)

Thiourea (1.1 eq)

Ethanol

Procedure:

Dissolve the 2-Bromoacetophenone derivative in ethanol in a round-bottom flask.

Add thiourea to the solution.

Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature. The product may

precipitate as the hydrobromide salt.

Collect the precipitate by filtration. The product can be neutralized with a base like sodium

bicarbonate to obtain the free amine and further purified by recrystallization.[8]
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General Workflow for Hantzsch Thiazole Synthesis
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Figure 2: Generalized experimental workflow for the Hantzsch thiazole synthesis.
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Conclusion
Both 2-Bromopropiophenone and 2-Bromoacetophenone are valuable electrophilic reagents in

organic synthesis. The choice between them is dictated by the specific synthetic target and

desired reaction pathway.

2-Bromoacetophenone is the reagent of choice for rapid Sₙ2 reactions where minimal steric

hindrance is crucial, making it a powerhouse for the synthesis of a diverse range of

heterocyclic compounds.

2-Bromopropiophenone, with its secondary halide nature, offers a different reactivity profile.

While its Sₙ2 reactions are slower, it is the key starting material for important classes of

compounds like synthetic cathinones and provides an entry point for asymmetric synthesis

due to the formation of a new chiral center.

A thorough understanding of their respective reactivity, guided by the principles of steric

hindrance and reaction kinetics, allows synthetic chemists to strategically employ these

reagents to build complex molecular architectures for pharmaceutical and other applications.

Figure 3: General mechanism for the Sₙ2 reaction of a nucleophile with an α-bromoketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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